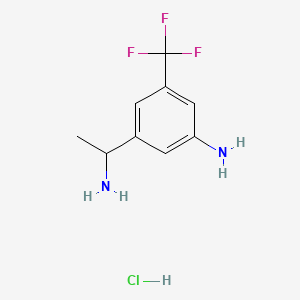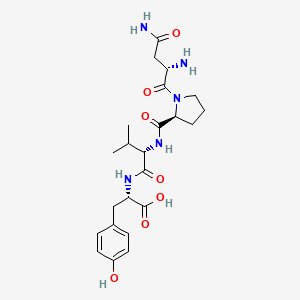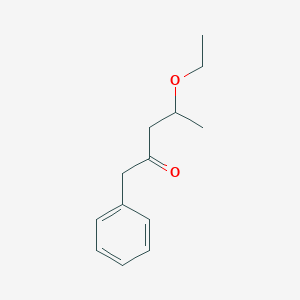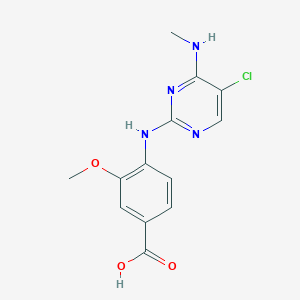![molecular formula C16H14N2O8 B12518149 Methyl 3-nitro-4-[2-(2-nitrophenoxy)ethoxy]benzoate CAS No. 663625-64-7](/img/structure/B12518149.png)
Methyl 3-nitro-4-[2-(2-nitrophenoxy)ethoxy]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-nitro-4-[2-(2-nitrophenoxy)ethoxy]benzoate is a chemical compound with the molecular formula C24H19N2O8 It is known for its complex structure, which includes nitro groups and phenoxyethoxy linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-nitro-4-[2-(2-nitrophenoxy)ethoxy]benzoate typically involves multiple steps. One common method includes the nitration of a precursor compound followed by esterification. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and esterification processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-nitro-4-[2-(2-nitrophenoxy)ethoxy]benzoate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form different products.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro and ester functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields corresponding amines, while oxidation can produce various oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3-nitro-4-[2-(2-nitrophenoxy)ethoxy]benzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of Methyl 3-nitro-4-[2-(2-nitrophenoxy)ethoxy]benzoate involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can affect various cellular pathways, contributing to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(3-nitro-4-(2-(4-tert-octylphenoxy)ethoxy)benzoyl)acetate
- 2-Diethylaminoethyl 3-nitro-4-(2-(4-tert-octylphenoxy)ethoxy)benzoate
- Methyl 3-amino-4-(2-(4-tert-octylphenoxy)ethoxy)benzoate
Uniqueness
Methyl 3-nitro-4-[2-(2-nitrophenoxy)ethoxy]benzoate is unique due to its specific arrangement of nitro and phenoxyethoxy groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
663625-64-7 |
|---|---|
Molekularformel |
C16H14N2O8 |
Molekulargewicht |
362.29 g/mol |
IUPAC-Name |
methyl 3-nitro-4-[2-(2-nitrophenoxy)ethoxy]benzoate |
InChI |
InChI=1S/C16H14N2O8/c1-24-16(19)11-6-7-15(13(10-11)18(22)23)26-9-8-25-14-5-3-2-4-12(14)17(20)21/h2-7,10H,8-9H2,1H3 |
InChI-Schlüssel |
DZNJAEXLNOEEEI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C(C=C1)OCCOC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,7-Bis(3,5-dimethyl-1H-pyrazol-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12518068.png)
![4-(Dimethylamino)-1-({4-[2-(4-{[4-(dimethylamino)pyridin-1-ium-1-yl]methyl}phenoxy)ethoxy]phenyl}methyl)pyridin-1-ium dihydrobromide](/img/structure/B12518069.png)
![Dimethyl 5-[(but-2-en-1-yl)oxy]benzene-1,3-dicarboxylatato](/img/structure/B12518075.png)


![N-[2-(Propan-2-yl)phenyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B12518097.png)
![(Piperazin-1-yl)[4-(2H-tetrazol-5-yl)phenyl]methanone](/img/structure/B12518115.png)
![N-[4-(Methoxyimino)butyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12518122.png)
![2-{[(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B12518137.png)





